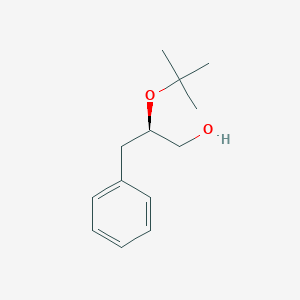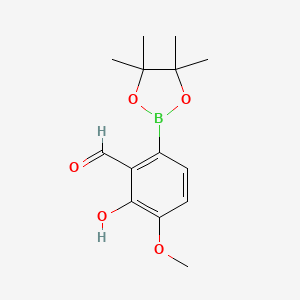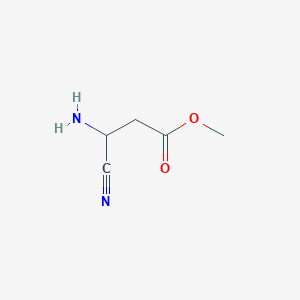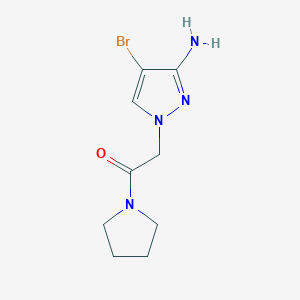![molecular formula C20H13ClN2O2S B13519135 4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)
4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound with a molecular formula of C24H15ClN2O2S2 and a molecular weight of 462.97 g/mol . This compound is characterized by the presence of a chlorophenyl group, a cyanopyridinyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyanopyridine. This intermediate is then reacted with thiourea to introduce the sulfanyl group, followed by a reaction with methyl benzoate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The presence of the chlorophenyl and cyanopyridinyl groups allows for specific interactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-3-cyanopyridine: Shares the cyanopyridinyl group but lacks the sulfanyl and benzoic acid moieties.
4-Chlorobenzoic acid: Contains the chlorophenyl and benzoic acid groups but lacks the cyanopyridinyl and sulfanyl groups.
Uniqueness
4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C20H13ClN2O2S |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C20H13ClN2O2S/c21-16-7-5-14(6-8-16)17-9-10-23-19(18(17)11-22)26-12-13-1-3-15(4-2-13)20(24)25/h1-10H,12H2,(H,24,25) |
InChI Key |
SBGSRCAQLKGQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)


![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)



![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)

![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)


